3-Fluoro-2-methylbenzaldehyde
Overview
Description
3-Fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a fluorinated derivative of benzaldehyde, characterized by the presence of a fluorine atom at the third position and a methyl group at the second position on the benzene ring. This compound is used as an aryl fluorinated building block in various chemical syntheses .
Mechanism of Action
Target of Action
3-Fluoro-2-methylbenzaldehyde is a fluorinated building block
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions . The fluoro and methyl groups on the benzene ring can influence the reactivity of the compound, potentially altering its interaction with biological targets.
Pharmacokinetics
Its physical properties such as boiling point (92-93 °c/20 mmhg) and density (116 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C to maintain its stability . Also, exposure to air should be avoided
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 2-methylbenzaldehyde in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct fluorination of 2-methylbenzaldehyde using elemental fluorine or other fluorinating agents in a continuous flow reactor. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 3-Fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of potential therapeutic agents, including antitumor and antimicrobial compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Methylbenzaldehyde
- 3-Fluorobenzaldehyde
Comparison
3-Fluoro-2-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other fluorobenzaldehydes, the methyl group in this compound can provide additional steric and electronic effects, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-fluoro-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCYMJBFHBMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381337 | |
Record name | 3-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147624-13-3 | |
Record name | 3-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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